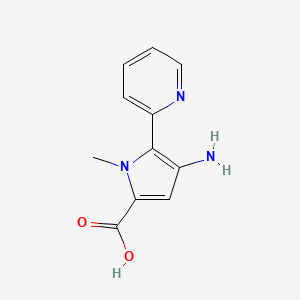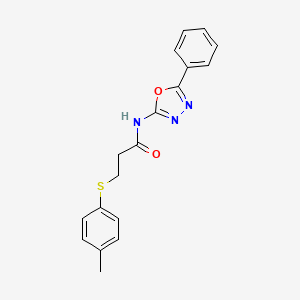
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, also known as PTPOP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a potential candidate for further investigation.
Scientific Research Applications
Computational and Pharmacological Potential
Compounds related to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide have been evaluated for their computational and pharmacological potential. Studies involving 1,3,4-oxadiazole and pyrazole novel derivatives have shown these compounds to exhibit diverse biological activities, including tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) has highlighted the potential of these derivatives in drug discovery (Faheem, 2018).
Immunomodulating Activity
Research on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which share structural similarities with the compound of interest, has revealed their capacity to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. This highlights the potential of such compounds in modulating immune responses, which could be beneficial for developing treatments against autoimmune diseases or infections (Doria et al., 1991).
Anticancer and Antimicrobial Activities
The synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has shown promising results in the inhibition of urease enzyme, suggesting potential therapeutic applications in conditions caused by urease-producing bacteria. These compounds also exhibited mild cytotoxicity towards cell membranes, indicating their potential use in cancer therapy with minimal side effects (Nazir et al., 2018).
properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-9-15(10-8-13)24-12-11-16(22)19-18-21-20-17(23-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALQHFRUHUEPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2828967.png)
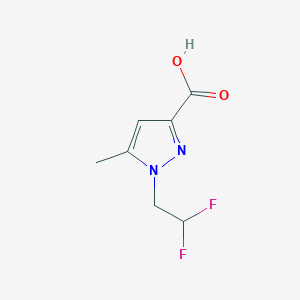
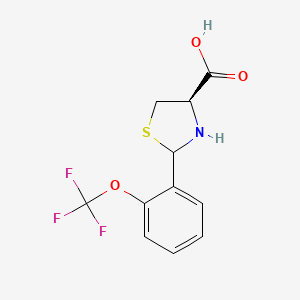
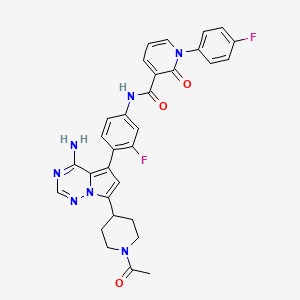
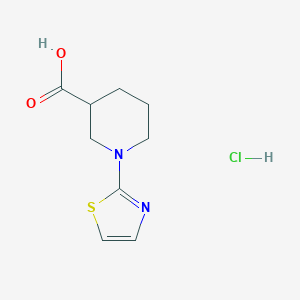
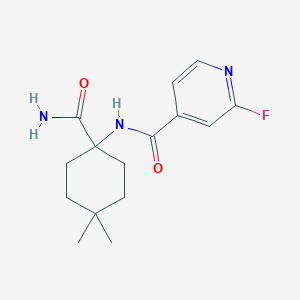
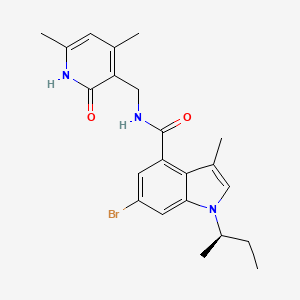
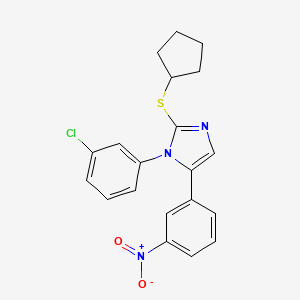
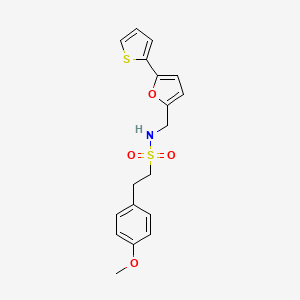
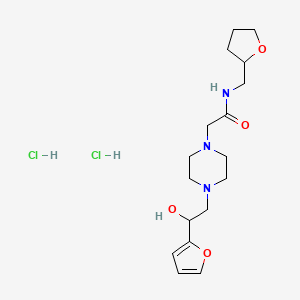
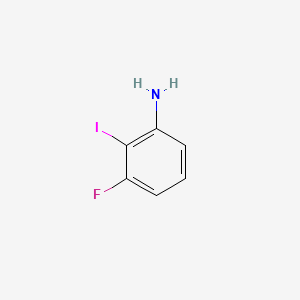
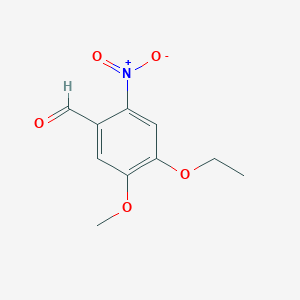
![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)
